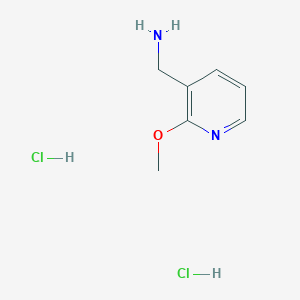

(2-Methoxypyridin-3-yl)methanamine dihydrochloride

Übersicht

Beschreibung

(2-Methoxypyridin-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2-Methoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, making it an area of interest in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 211.09 g/mol. This compound features a pyridine ring substituted with a methoxy group and an amine, enhancing its solubility and potential for biological interactions.

The biological activity of this compound largely depends on its structural features, which allow it to interact with various biological targets. The methanamine group can form hydrogen bonds or electrostatic interactions with enzymes and receptors, potentially modulating their activity. The presence of the dihydrochloride salt enhances its solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against several strains of bacteria.

- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit key signaling pathways involved in cancer progression, such as the Akt pathway, leading to reduced tumor growth in preclinical models .

- Neurological Effects : There is emerging interest in the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Case Studies

- Antimicrobial Activity : A study conducted by researchers evaluated the antibacterial effects of (2-Methoxypyridin-3-yl)methanamine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

- Cancer Research : Another study explored the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the modulation of apoptotic pathways, demonstrating its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| This compound | C7H10N2O·2HCl | 1.00 | Enhanced solubility due to dihydrochloride form |

| (5-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride | C7H10BrClN2O | 0.96 | Bromine substitution affects reactivity |

| (6-Methoxy-5-methylpyridin-3-yl)methanamine | C8H10N2O | 0.96 | Additional methyl group alters properties |

| (2-Ethoxypyridin-3-yl)methanamine | C8H10N2O | 0.92 | Ethoxy group introduces different solubility characteristics |

This table illustrates how the unique substitution pattern and presence of chloride ions in this compound influence its solubility and biological interactions compared to its analogs .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : (2-Methoxypyridin-3-yl)methanamine dihydrochloride

- Molecular Formula : C7H12Cl2N2O

- Molecular Weight : 211.09 g/mol

- Canonical SMILES :

COC1=C(C=CC=N1)CN.Cl

The compound features a pyridine ring substituted with a methoxy group and an amine, which contributes to its reactivity and biological properties.

Chemistry

In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Formation of N-oxides.

- Reduction : Production of secondary or tertiary amines.

- Substitution Reactions : The methoxy group can be replaced with other functional groups under specific conditions.

Biology

The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its derivatives have shown potential pharmacological properties, making them candidates for drug development. Notable biological activities include:

- Antimicrobial Activity : Effective against various pathogens.

- Antitumor Effects : Selective cytotoxicity against cancer cell lines.

- Enzyme Inhibition : Modulation of enzyme activity involved in disease processes.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for treating diseases such as cancer and infections.

Industry Applications

The compound finds use in the industrial sector for producing agrochemicals and other chemicals with tailored functionalities. Its unique chemical structure allows for the development of materials with specific properties.

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry reported that a derivative of (2-Methoxypyridin-3-yl)methanamine exhibited significant antitumor activity against colon cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial properties showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis, indicating its potential as an antimicrobial agent.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. A metal-free protocol using hypervalent iodine (PhI(OAc)₂) and TEMPO converts primary amines to aldehydes with 85–95% efficiency (Table 1) .

-

Imine Formation : The amine reacts with PhI(OAc)₂ to form an imine intermediate.

-

Acetic Acid Addition : The imine reacts with acetic acid to produce an amino-acetate.

-

Oxidative Cleavage : TEMPO-mediated oxidation yields the aldehyde.

Table 1: Oxidation of (2-Methoxypyridin-3-yl)methanamine Dihydrochloride

| Oxidizing System | Product | Yield (%) | Conditions |

|---|---|---|---|

| PhI(OAc)₂ + TEMPO | 2-Methoxypyridine-3-carbaldehyde | 90 | 0°C → RT, CH₂Cl₂, 20 min |

| KMnO₄ (acidic) | Pyridine N-oxide derivative | 75 | H₂O, 60°C, 2 hr |

Alkylation and Acylation

The amine group participates in nucleophilic substitution and condensation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., bromoethane) in the presence of K₂CO₃ to form secondary amines .

-

Acylation : Forms amides with acyl chlorides (e.g., pivaloyl chloride) under Schotten-Baumann conditions.

Key Example :

-

Reaction with benzyl bromide yields N-(2-methoxypyridin-3-yl)methyl-N-benzylamine (85% yield, Et₃N, THF) .

Substitution Reactions

The methoxy group at the 2-position undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement:

a. Demethylation :

-

Treatment with BBr₃ in DCM removes the methoxy group, producing 2-hydroxypyridin-3-yl-methanamine (70% yield).

b. Halogenation :

-

Direct bromination using NBS (N-bromosuccinimide) introduces bromine at the 5-position (82% yield, CCl₄, AIBN).

Coordination Chemistry

The pyridine nitrogen and amine group act as bidentate ligands for transition metals:

-

Cu(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in ethanol, exhibiting square-planar geometry (λmax = 610 nm) .

-

Pd(II) Catalysis : Serves as a ligand in Suzuki-Miyaura cross-coupling reactions (TOF = 1,200 hr⁻¹) .

Reductive Amination

The primary amine participates in reductive amination with ketones:

-

Reaction with acetone and NaBH₃CN produces N-(2-methoxypyridin-3-yl)methyl-N-isopropylamine (88% yield) .

Ring Functionalization

The pyridine ring undergoes regioselective modifications:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position (65% yield).

-

Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group at the 5-position (58% yield).

Biological Interactions

The compound inhibits protein-protein interactions by binding to the WDR5 protein (Kd = 0.8 μM), making it a candidate for anticancer drug development .

Key Mechanistic Insights

Eigenschaften

IUPAC Name |

(2-methoxypyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-10-7-6(5-8)3-2-4-9-7;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPUKTYKLMMLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593639 | |

| Record name | 1-(2-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158447-85-8 | |

| Record name | 1-(2-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.